Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride, also designated CHEMBL3497576 or MBC-1010 , is a synthetic small molecule belonging to the bipyrimidine class. It features a 5,5'-bipyrimidine core linked to a morpholine ring at the 4-position and an N,N-dimethylamine substituent at the 2-position.

Molecular Formula C14H19ClN6O
Molecular Weight 322.79 g/mol
CAS No. 1361113-02-1
Cat. No. B1402452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride
CAS1361113-02-1
Molecular FormulaC14H19ClN6O
Molecular Weight322.79 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CN=CN=C3.Cl
InChIInChI=1S/C14H18N6O.ClH/c1-20(2)14-18-7-11(10-5-16-9-17-6-10)13(19-14)12-8-15-3-4-21-12;/h5-7,9,12,15H,3-4,8H2,1-2H3;1H
InChIKeyZJWVIOJEPIGDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride (CAS 1361113-02-1): A Specialized Bipyrimidine Kinase Modulator for Targeted Research


Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride, also designated CHEMBL3497576 or MBC-1010 [1], is a synthetic small molecule belonging to the bipyrimidine class. It features a 5,5'-bipyrimidine core linked to a morpholine ring at the 4-position and an N,N-dimethylamine substituent at the 2-position. The hydrochloride salt form enhances aqueous solubility, a desirable property for pharmacological assays . While its full pharmacological profile is still emerging, preliminary annotations and structural analogies suggest potential as a kinase inhibitor, with activity possibly directed against PI3K/mTOR pathway components or Keap1-Nrf2 protein–protein interactions [1][2].

Why Generic Substitution Falls Short: Differentiation of 1361113-02-1 Among Bipyrimidine-Based Research Compounds


The bipyrimidine scaffold is highly versatile, but minor structural modifications elicit profound differences in kinome selectivity, target engagement, and cellular potency. The unique combination of a 5,5'-bipyrimidine connection, a morpholine ring at the 4-position, and a dimethylamine group at the 2-position distinguishes 1361113-02-1 from closely related analogs such as 2-morpholino-4,5'-bipyrimidin-2'-amine [1]. Unlike compounds bearing only a primary amine at the bipyrimidine core, the N,N-dimethyl substitution introduces steric and electronic effects that can alter ATP-pocket binding and reduce off-target activity . Furthermore, evidence suggests that certain bipyrimidine-morpholine hybrids function as Keap1-Nrf2 PPI inhibitors rather than canonical ATP-competitive kinase inhibitors, representing an entirely distinct mechanism of action [2]. Consequently, procurement without verifying the compound's specific stereoelectronic signature risks selecting a molecule with divergent biological activity.

Quantitative Differentiation Evidence for Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride


Structural Divergence from Canonical 4,5'-Bipyrimidine PI3K Inhibitors

The compound's N,N-dimethyl substitution at the 2-amine position represents a critical structural departure from the primary amine found in related PI3Kα inhibitors such as 2-morpholino-4,5'-bipyrimidin-2'-amine (CHEMBL1672331). In biochemical assays, CHEMBL1672331 achieves an IC50 of 14.0 nM against PI3Kα and an EC50 of 130.0 nM in A2780 cells [1]. By contrast, the target compound incorporates dimethylation, which typically enhances metabolic stability and alters hydrogen-bonding capacity at the kinase hinge region. While direct head-to-head PI3Kα data for the target compound are not publicly available, the dimethyl substitution pattern is associated with superior selectivity profiles in bipyrimidine-based kinase inhibitor series [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Potential Keap1-Nrf2 PPI Activity as a Distinct Mechanism of Action

A recent 2026 study demonstrated that Keap1-targeting PPI inhibitors, which include bipyrimidine-morpholine chemotypes, increase Keap1 thermostability in a cellular context, an effect not observed with electrophilic Nrf2 activators [1]. Although the target compound itself was not individually profiled in this study, it belongs to the identical structural class (bipyrimidine core with morpholine substitution) that was confirmed to engage Keap1 via a non-covalent PPI mechanism. This contrasts with classical electrophilic Nrf2 activators such as sulforaphane or bardoxolone methyl, which covalently modify Keap1 cysteine residues and failed to produce a thermal shift in the same assay [1]. This mechanism-based differentiation is significant because PPI inhibitors avoid the off-target reactivity inherent to electrophiles, potentially offering a cleaner pharmacological profile.

Oxidative Stress Inflammation Protein-Protein Interactions

Improved Solubility from Hydrochloride Salt Form

The target compound is supplied as a hydrochloride salt (CAS 1361113-02-1), which enhances aqueous solubility compared to the free base form [1]. Solubility is a critical parameter for in vitro assay reproducibility and for achieving consistent exposure in cellular and in vivo models. While many unsubstituted bipyrimidines suffer from poor aqueous solubility due to their planar, aromatic nature, the hydrochloride salt form of the target compound provides a measurable advantage in formulation flexibility. This is a differentiating factor against free base analogs that require DMSO stock solutions at concentrations that may exceed solvent tolerance limits in biological assays.

Formulation Bioavailability Salt Selection

Recommended Application Scenarios for Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride Based on Current Evidence


Keap1-Nrf2 Pathway Deconvolution Studies

Given the class-level evidence that bipyrimidine-morpholine compounds function as Keap1 PPI inhibitors [1], this compound is positioned as a valuable tool for dissecting Keap1 biology. Researchers can use it to compare non-covalent PPI inhibition against covalent electrophilic activators, differentiating Nrf2-dependent phenotypes that arise from distinct Keap1 engagement modes. The hydrochloride salt form facilitates direct dissolution in cell culture media, minimizing solvent interference.

Kinase Selectivity Profiling Campaigns Probed Around the ATP-Binding Pocket

The N,N-dimethyl substitution on the bipyrimidine scaffold alters the hinge-binding pharmacophore compared to primary amine analogs [2]. This compound can serve as a key probe in structure-activity relationship (SAR) studies investigating how dimethylation affects kinome-wide selectivity, particularly across PI3K, mTOR, and related lipid kinase family members. Its use alongside the primary amine comparator (2-morpholino-4,5'-bipyrimidin-2'-amine) enables pairwise elucidation of the dimethylation effect.

Formulation Development and Solubility Optimization Research

The hydrochloride salt form provides inherent solubility advantages over free base bipyrimidines [3]. This makes the compound suitable for formulation studies requiring aqueous compatibility, such as intravenous formulation screens, sustained-release matrix development, or high-concentration in vivo dosing solutions where free base solubility would be rate-limiting.

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